molecular formula C11H17NO B2981842 Adamantane-2-carboxamide CAS No. 73405-12-6

Adamantane-2-carboxamide

Cat. No.: B2981842
CAS No.: 73405-12-6
M. Wt: 179.263
InChI Key: BSRVSOMKHIRXEZ-UHFFFAOYSA-N
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Description

Adamantane-2-carboxamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure Adamantane itself is the simplest diamondoid, characterized by its high symmetry and stability this compound incorporates an amide functional group at the second carbon position, which imparts distinct chemical and physical properties

Scientific Research Applications

Adamantane-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable component in the design of novel catalysts and ligands.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to enhance the stability and lipophilicity of pharmaceuticals.

    Medicine: Explored for its antiviral and neuroprotective properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigidity and thermal stability.

Mechanism of Action

Target of Action

Adamantane-2-carboxamide is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

Adamantane derivatives are known to interact with their targets via unique stability and reactivity when compared to simple hydrocarbon derivatives . They can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Biochemical Pathways

Adamantane derivatives are known to influence a wide range of radical-based functionalization reactions . These reactions can activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

Pharmacokinetics

The introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity, which can improve their pharmacological properties .

Result of Action

Adamantane derivatives are known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Action Environment

The unique stability and reactivity of adamantane derivatives when compared to simple hydrocarbon derivatives suggest that they may be influenced by environmental conditions .

Safety and Hazards

While specific safety and hazards information for Adamantane-2-carboxamide is not available, it’s important to handle all chemicals with care. For instance, Adamantane causes serious eye irritation . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection when handling such compounds .

Future Directions

Adamantane derivatives have potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The determination of a binding site and relevant structural models may facilitate structure-based drug design of the adamantane carboxamide chemical series to provide the identification of improved therapeutic candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-carboxamide typically involves the functionalization of adamantane. One common method is the amidation of adamantane-2-carboxylic acid. This can be achieved through the reaction of adamantane-2-carboxylic acid with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Adamantane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The amide can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF).

    Substitution: The hydrogen atoms on the adamantane cage can be substituted with various functional groups through radical or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF) in anhydrous conditions.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or radical initiators.

Major Products:

    Oxidation: Adamantane-2-carboxylic acid.

    Reduction: Adamantane-2-amine.

    Substitution: Halogenated adamantane derivatives.

Comparison with Similar Compounds

  • Adamantane-1-carboxamide
  • Adamantane-2-amine
  • Adamantane-1-ol

Properties

IUPAC Name

adamantane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRVSOMKHIRXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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